N~2~-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge ID 6077134 is a chemical compound available through ChemBridge, a company specializing in the provision of chemical compounds for research and development . This compound is used in various scientific research applications due to its unique chemical properties.
Analyse Chemischer Reaktionen
Cambridge ID 6077134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Cambridge ID 6077134 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be used in drug discovery and development, particularly in the identification of new therapeutic targets. Additionally, this compound has industrial applications, including the development of new materials and the improvement of existing processes .
Wirkmechanismus
The mechanism of action of Cambridge ID 6077134 involves its interaction with specific molecular targets and pathways. Understanding the mechanism of action is crucial for determining the compound’s efficacy and safety in various applications. Computational methods, such as those provided by MAVEN, can help elucidate the mechanism of action by predicting direct drug targets and understanding modulated downstream pathways or signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Cambridge ID 6077134 can be compared with other similar compounds available through ChemBridge. These compounds may have similar chemical structures or functional groups, but Cambridge ID 6077134 may exhibit unique properties that make it particularly useful for specific applications. Similar compounds can be identified through structure and ID searches on platforms like ChemBridge’s online search and order site .
Eigenschaften
Molekularformel |
C21H22N2O6S |
---|---|
Molekulargewicht |
430.5g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H22N2O6S/c1-27-16-10-11-20(28-2)19(13-16)23(30(25,26)18-8-4-3-5-9-18)15-21(24)22-14-17-7-6-12-29-17/h3-13H,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
LALNSEDAAQMSGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.